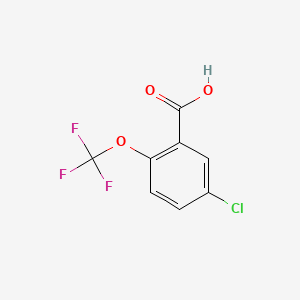

5-Chloro-2-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality 5-Chloro-2-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQBGMLCAJITNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724380 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959749-82-7 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to a Key Fluorinated Intermediate: 2-Chloro-5-(trifluoromethyl)benzoic Acid

A Note to the Researcher: The initial topic of inquiry was "5-Chloro-2-(trifluoromethoxy)benzoic acid." However, this specific chemical structure does not appear in major chemical databases such as PubChem or vendor catalogs. It is either an exceptionally rare compound or a potential misnomer for a structurally related molecule. This guide will instead focus on a well-documented and commercially significant analogue: 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7). This compound shares key structural features, including a chlorinated and fluorinated benzoic acid backbone, and serves as a vital building block in pharmaceutical and agrochemical research. The critical difference lies in the substituent at the 5-position: a trifluoromethyl group (-CF3) in the subject of this guide, versus the requested trifluoromethoxy group (-OCF3).

Introduction

2-Chloro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has garnered significant interest in organic synthesis. Its utility stems from the unique electronic properties conferred by its substituents. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid moiety. These characteristics make it a versatile precursor for the synthesis of complex molecules, particularly in the development of new active pharmaceutical ingredients (APIs) and agrochemicals. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and its applications, designed for professionals in research and development.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound is rooted in its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.56 g/mol | [1][2] |

| CAS Number | 657-06-7 | [1][2] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)benzoic acid | [1] |

| Melting Point | 93-96 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Cl | [1] |

| InChI Key | WLXRKCGYQAKHSJ-UHFFFAOYSA-N | [1][2] |

The presence of the trifluoromethyl group is particularly noteworthy. Its high lipophilicity and metabolic stability can be imparted to derivative molecules, a feature often exploited in drug design to enhance cell membrane permeability and resist metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Synthesis Pathway: A Mechanistic Approach

The synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable laboratory-scale synthesis starts from 3,4-dichlorobenzotrifluoride.

Conceptual Workflow of Synthesis

Caption: A three-step synthesis workflow for 2-chloro-5-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol

This protocol describes the oxidation of 2-chloro-5-(trifluoromethyl)phenylacetic acid, a key step in one of the common synthesis routes.

Objective: To synthesize 2-chloro-5-(trifluoromethyl)benzoic acid via oxidation.

Materials:

-

2-chloro-5-(trifluoromethyl)phenylacetic acid

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)phenylacetic acid in a 5% aqueous solution of sodium hydroxide. The formation of the sodium salt of the carboxylic acid enhances its solubility in the aqueous medium, which is crucial for the subsequent oxidation step.

-

Oxidation: Gently heat the solution to 80-90°C. Slowly add a saturated aqueous solution of potassium permanganate (KMnO₄) portion-wise. The purple color of the permanganate will disappear as it is consumed in the reaction, and a brown precipitate of manganese dioxide (MnO₂) will form. The rate of addition should be controlled to maintain the reaction temperature and prevent an uncontrolled exotherm. This step is the core oxidative transformation.

-

Quenching and Workup: After the addition is complete and the permanganate color persists for approximately 30 minutes (indicating the reaction is complete), cool the mixture to room temperature. Add a saturated solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless. The bisulfite reduces the excess permanganate and the manganese dioxide.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. The desired product, 2-chloro-5-(trifluoromethyl)benzoic acid, is sparingly soluble in acidic aqueous solution and will precipitate out as a solid. This step is a classic acid-base workup to isolate the carboxylic acid from its salt form.

-

Extraction and Purification: Filter the crude solid product. For higher purity, the aqueous filtrate can be extracted with diethyl ether. The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.

Self-Validation and Trustworthiness: Each step includes an internal control. The color change in the oxidation step indicates the reaction's progress and completion. The pH-driven precipitation ensures selective isolation of the acidic product. The final purity should be confirmed using analytical techniques such as NMR spectroscopy and melting point analysis, which should match the reference values.[2]

Applications in Research and Development

The structural motifs within 2-chloro-5-(trifluoromethyl)benzoic acid make it a valuable starting material for creating molecules with specific biological activities.

-

Pharmaceutical Synthesis: This compound is a building block for various pharmaceutical agents. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in drug molecules. For example, it has been used in the synthesis of potent and selective inhibitors of various enzymes implicated in diseases.

-

Agrochemicals: In the agrochemical industry, it serves as an intermediate for herbicides and pesticides. The trifluoromethyl group can enhance the efficacy and alter the environmental persistence profile of the final active ingredient.[3]

-

Material Science: Derivatives of this acid can be explored for applications in material science, such as in the synthesis of specialized polymers or liquid crystals, where the rigid, halogenated aromatic core can impart desirable physical properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-chloro-5-(trifluoromethyl)benzoic acid.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Chloro-5-(trifluoromethyl)benzoic acid is a cornerstone intermediate for synthetic chemists in both industrial and academic settings. Its unique combination of reactive functional groups and electronically modifying substituents provides a robust platform for the creation of novel, high-value molecules. Understanding its fundamental properties, reliable synthesis protocols, and potential applications is key to leveraging this compound's full potential in advancing drug discovery, crop protection, and material science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688182, 2-Chloro-5-(trifluoromethyl)benzoic acid. Available at: [Link]

Sources

Spectroscopic Blueprint of 5-Chloro-2-(trifluoromethoxy)benzoic Acid: A Technical Guide

Foreword: The Imperative of Precise Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural characterization of novel chemical entities is not merely a procedural formality but the bedrock of scientific rigor and, ultimately, patient safety. 5-Chloro-2-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds with significant potential as a scaffold in medicinal chemistry. Its unique substitution pattern—a chloro group, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring—imparts a distinct electronic and conformational profile, making it a compelling building block for targeted therapeutics. The successful progression of any research and development program hinges on the precise and comprehensive understanding of the molecular architecture of such compounds.

Molecular Structure and Key Spectroscopic Features

The structural attributes of 5-Chloro-2-(trifluoromethoxy)benzoic acid dictate its characteristic spectroscopic fingerprint. The interplay of the electron-withdrawing chloro and trifluoromethoxy groups with the carboxylic acid functionality on the aromatic ring creates a unique electronic environment that is readily probed by various spectroscopic techniques.

Figure 1. Molecular structure of 5-Chloro-2-(trifluoromethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-Chloro-2-(trifluoromethoxy)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information regarding the connectivity and chemical environment of each atom.

Methodology for NMR Data Acquisition (Standard Protocol):

A standardized protocol for acquiring high-quality NMR data for a compound like 5-Chloro-2-(trifluoromethoxy)benzoic acid would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, and for carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable carboxylic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, and spectra can be obtained relatively quickly.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region and one broad signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.40 | d | ~8.5 |

| H-4 | 7.60 - 7.70 | dd | ~8.5, ~2.5 |

| H-6 | 7.95 - 8.05 | d | ~2.5 |

| COOH | 11.0 - 13.0 | br s | - |

Interpretation:

-

The aromatic protons (H-3, H-4, and H-6) are expected to resonate in the downfield region due to the deshielding effect of the benzene ring and the electron-withdrawing substituents.

-

H-6 is predicted to be the most deshielded proton, appearing as a doublet due to ortho-coupling with H-4. Its downfield shift is attributed to the deshielding effects of the adjacent carboxylic acid group and the para-chloro substituent.

-

H-4 , positioned between the chloro and carboxylic acid groups, is expected to appear as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6.

-

H-3 , being ortho to the trifluoromethoxy group, will likely be the most upfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H-4.

-

The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, which is characteristic of acidic protons. Its broadness is a result of chemical exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 160 (q, JC-F ≈ 2 Hz) |

| C-2 | 118 - 122 |

| C-3 | 120 - 125 |

| C-4 | 133 - 137 |

| C-5 | 130 - 134 |

| C-6 | 132 - 136 |

| -OCF₃ | 118 - 122 (q, JC-F ≈ 257 Hz) |

| -COOH | 165 - 170 |

Interpretation:

-

The carboxylic acid carbon (-COOH) is expected to be the most downfield signal.

-

The carbon attached to the trifluoromethoxy group (C-1 ) will appear as a quartet due to coupling with the three fluorine atoms.

-

The -OCF₃ carbon itself will also be a quartet with a large one-bond C-F coupling constant.

-

The remaining aromatic carbons will have chemical shifts influenced by the inductive and resonance effects of the substituents. The carbon bearing the chloro group (C-5 ) is expected to be in the 130-134 ppm range.

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum is predicted to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -58 to -62 | s |

Interpretation:

-

The chemical shift of the -OCF₃ group is highly characteristic and is expected to be in the upfield region relative to the common reference, CFCl₃. The singlet multiplicity indicates the chemical equivalence of the three fluorine atoms.

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Chloro-2-(trifluoromethoxy)benzoic acid will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.

Methodology for IR Data Acquisition (Standard Protocol):

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Carboxylic acid & Aryl ether |

| 1100-1200 | C-F stretch | Trifluoromethoxy |

| 700-850 | C-Cl stretch | Aryl chloride |

Interpretation:

-

The most characteristic feature will be the very broad O-H stretching absorption of the carboxylic acid dimer, spanning from approximately 2500 to 3300 cm⁻¹.

-

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

-

Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of aromatic C=C stretching vibrations.

-

Strong absorptions due to C-O stretching from the carboxylic acid and the aryl ether linkage of the trifluoromethoxy group are expected between 1200 and 1300 cm⁻¹.

-

The C-F stretching vibrations of the trifluoromethoxy group will give rise to strong, characteristic bands in the 1100-1200 cm⁻¹ region.

-

A moderate to strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Methodology for MS Data Acquisition (Standard Protocol):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a benzoic acid derivative, LC-MS with electrospray ionization (ESI) is a common technique.

-

Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating gas-phase ions. Both positive and negative ion modes can be used. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which typically leads to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), the molecule is expected to undergo significant fragmentation.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Fragment Ion |

| 240/242 | [M]⁺ (Molecular ion) |

| 223/225 | [M - OH]⁺ |

| 195/197 | [M - COOH]⁺ |

| 172 | [M - OCF₃]⁺ |

| 141 | [C₆H₃Cl]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) should be observable at m/z 240, with a characteristic isotopic peak at m/z 242 ([M+2]⁺) in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would lead to a fragment at m/z 223/225 .

-

Decarboxylation (loss of -COOH) would result in a fragment at m/z 195/197 .

-

Cleavage of the C-O bond of the trifluoromethoxy group would generate a fragment at m/z 172 .

-

Further fragmentation could lead to the formation of the chlorophenyl cation at m/z 141 .

Figure 2. Predicted major fragmentation pathways of 5-Chloro-2-(trifluoromethoxy)benzoic acid under electron ionization.

Conclusion: A Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-Chloro-2-(trifluoromethoxy)benzoic acid. The detailed interpretation of the predicted NMR, IR, and MS data offers a robust framework for the structural verification of this compound. While predicted data is a powerful tool in the absence of experimental spectra, it is imperative that these predictions are ultimately confirmed through empirical analysis upon synthesis and isolation of the compound. The methodologies and interpretations presented herein serve as a valuable resource for scientists and researchers engaged in the synthesis and application of novel halogenated benzoic acid derivatives, facilitating a more efficient and informed drug discovery and development process.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

The Trifluoromethoxy Group: A Key Player in the Biological Activity of Benzoic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into the benzoic acid scaffold represents a compelling avenue in modern medicinal chemistry. This technical guide provides a comprehensive exploration of the potential biological activities of trifluoromethoxy-substituted benzoic acids, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the unique physicochemical properties conferred by the -OCF₃ moiety, explore its impact on various biological targets, and provide detailed experimental protocols for the evaluation of these compounds. This guide emphasizes the causal relationships behind experimental design and the importance of self-validating methodologies to ensure scientific rigor.

Introduction: The Strategic Advantage of the Trifluoromethoxy Group

In the landscape of drug design, the benzoic acid framework is a well-established and versatile scaffold.[1] Its synthetic tractability and presence in numerous biologically active molecules make it an attractive starting point for the development of novel therapeutics. The strategic functionalization of the phenyl ring is a key determinant of a compound's pharmacological profile. Among the myriad of possible substituents, the trifluoromethoxy (-OCF₃) group has emerged as a particularly influential moiety.

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[2] These characteristics profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the -OCF₃ group can:

-

Enhance Lipophilicity: The high lipophilicity of the -OCF₃ group can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, potentially leading to better bioavailability and tissue distribution.[3]

-

Increase Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by enzymes such as cytochrome P450s.[3] This increased stability can lead to a longer half-life and improved therapeutic efficacy.

-

Modulate Acidity: As a strong electron-withdrawing group, the -OCF₃ substituent can increase the acidity of the benzoic acid's carboxylic group, which can influence its binding interactions with biological targets.

-

Alter Conformation: The steric bulk of the trifluoromethoxy group can influence the overall conformation of the molecule, potentially leading to more selective binding to target proteins.

This guide will explore how these fundamental properties translate into tangible biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity of Trifluoromethoxy-Substituted Benzoic Acids

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Benzoic acid derivatives have shown promise in this area, and the incorporation of the trifluoromethoxy group can significantly enhance their cytotoxic potential against various cancer cell lines.[1][4]

Mechanistic Insights

While the precise mechanisms of action can vary depending on the overall molecular structure, several key pathways have been implicated in the anticancer effects of trifluoromethoxy-substituted compounds:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Trifluoromethoxy-substituted benzoic acid derivatives have been shown to induce apoptosis in cancer cells, often through the activation of caspase cascades.[5]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Certain compounds can arrest cancer cells at specific phases of the cell cycle, preventing their proliferation.[5]

-

Inhibition of Key Signaling Pathways: Cancer cell growth and survival are often dependent on aberrant signaling pathways. Trifluoromethoxy-substituted molecules may target critical nodes in these pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[6]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression, and their dysregulation is linked to cancer. Some benzoic acid derivatives have been identified as HDAC inhibitors, leading to the re-expression of tumor suppressor genes.[7]

Figure 1: Potential anticancer mechanisms of trifluoromethoxy-substituted benzoic acids.

Quantitative Assessment of Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported anticancer activities of representative trifluoromethoxy- and trifluoromethyl-substituted benzoic acid derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | 17.84 | [1] |

| Substituted thiocyanate benzoic acid derivative 8 | MCF-7 | 100 | [4] |

| Substituted thiocyanate benzoic acid derivative 9 | MCF-7 | 100 | [4] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 | Data not specified | [5] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 | Data not specified | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Trifluoromethoxy-substituted benzoic acid compounds

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted benzoic acid compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Activity of Trifluoromethoxy-Substituted Benzoic Acids

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. The unique properties of the trifluoromethoxy group make it a valuable addition to the medicinal chemist's toolbox in the design of new antibacterial and antifungal compounds.

Mechanistic Insights

The antimicrobial mechanisms of trifluoromethoxy-substituted benzoic acids can be multifaceted and may involve:

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for survival, and its disruption is a common mechanism of action for many antibiotics.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the trifluoromethoxy group may facilitate the compound's interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: These compounds may act as inhibitors of key bacterial enzymes involved in metabolic pathways, such as fatty acid biosynthesis. The inhibition of FtsZ, a protein crucial for bacterial cell division, has been identified as a target for some benzoic acid derivatives.[8][9]

-

Interference with Nucleic Acid Synthesis: Some antimicrobial agents can interfere with DNA replication or RNA transcription, thereby halting bacterial growth.

Figure 3: Potential antimicrobial mechanisms of trifluoromethoxy-substituted benzoic acids.

Quantitative Assessment of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table presents the reported antimicrobial activities of some trifluoromethoxy- and trifluoromethyl-substituted benzoic acid derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative with trifluoromethoxy group (12) | Bacillus subtilis | 2 | [10] |

| Pyrazole derivative with trifluoromethoxy group (12) | Staphylococcus aureus | 2 | [10] |

| Pyrazole derivative with trifluoromethyl group (50) | Staphylococcus aureus | 0.78-3.125 | [3] |

| Tetrasubstituted pyrazole derivative (79) | Gram-positive bacteria | 0.78 | [3] |

| (1,3,4-oxadiazol-2-yl)benzamide with OCF₃ group | MRSA | as low as 0.06 | [11] |

Note: The data indicates that trifluoromethoxy- and trifluoromethyl-substituted benzoic acid derivatives can exhibit potent activity against Gram-positive bacteria, including resistant strains like MRSA.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

-

Trifluoromethoxy-substituted benzoic acid compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Figure 4: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity of Trifluoromethoxy-Substituted Benzoic Acids

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, and many of these are benzoic acid derivatives. The incorporation of a trifluoromethoxy group can enhance the anti-inflammatory properties of these molecules.[12]

Mechanistic Insights

The anti-inflammatory effects of trifluoromethoxy-substituted benzoic acids are often mediated through the modulation of key inflammatory pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many NSAIDs, including benzoic acid derivatives, act by inhibiting these enzymes.[13]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a promising strategy for the development of anti-inflammatory drugs.[14]

-

MAPK Pathway Inhibition: Mitogen-activated protein kinase (MAPK) signaling pathways are also critically involved in the production of inflammatory cytokines.[14]

Figure 5: Modulation of inflammatory pathways by trifluoromethoxy-substituted benzoic acids.

Quantitative Assessment of Anti-inflammatory Activity

The following table provides examples of the anti-inflammatory activity of trifluoromethyl-substituted benzoic acid derivatives.

| Compound | Assay | IC₅₀ (µM) | Reference |

| R-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid | COX-1 Inhibition | Data not specified | [12] |

| R-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid | COX-2 Inhibition | Data not specified | [12] |

| S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid | COX-1 Inhibition | Data not specified | [12] |

| S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid | COX-2 Inhibition | Data not specified | [12] |

Note: The study on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid demonstrated improved anti-inflammatory effects in an in vivo model compared to the non-fluorinated analog, suggesting that the trifluoromethyl group enhances activity.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Materials:

-

Trifluoromethoxy-substituted benzoic acid compounds

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Pletysmometer

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. Administer the positive control to another group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Figure 6: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The incorporation of the trifluoromethoxy group into the benzoic acid scaffold offers a powerful strategy for the development of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. This guide has provided an overview of the potential anticancer, antimicrobial, and anti-inflammatory activities of these compounds, supported by mechanistic insights and detailed experimental protocols.

Future research in this area should focus on:

-

Synthesis of diverse libraries of trifluoromethoxy-substituted benzoic acids to expand the structure-activity relationship landscape.

-

In-depth mechanistic studies to identify the specific molecular targets of these compounds.

-

Comprehensive preclinical evaluation of lead compounds to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the unique properties of the trifluoromethoxy group, researchers can continue to unlock the therapeutic potential of benzoic acid derivatives and contribute to the development of next-generation medicines.

References

-

Straniero, V., Sebastián-Pérez, V., Suigo, L., Margolin, W., Casiraghi, A., Hrast, M., Zanotto, C., Zdovc, I., Radaelli, A., & Valoti, E. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics, 12(12), 1712. [Link]

-

Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Hung, C. F., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1808. [Link]

-

Kim, D. H., et al. (2021). Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines. International Journal of Molecular Sciences, 22(17), 9434. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Saha, R., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 478. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). [Link]

-

Frontiers. (n.d.). Sub-MIC antibiotics influence the microbiome, resistome and structure of riverine biofilm communities. [Link]

-

Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. (2019). RSC Medicinal Chemistry. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. [Link]

-

Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

-

Li, Y., et al. (2020). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. Inflammopharmacology, 28(2), 465-476. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2017). RSC Advances. [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry. [Link]

-

Kumar, A., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(10), 763-773. [Link]

-

Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

-

New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. (2023). ChemistrySelect. [Link]

-

Targeting BRAF in cancers – from molecular diagnostics to personalized therapy. (2024). Journal of Experimental & Clinical Cancer Research. [Link]

-

Exploring the anti-inflammatory activity of fupenzic acid using network pharmacology and experimental validation. (2024). Journal of Ethnopharmacology. [Link]

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity [mdpi.com]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Astaxanthin alleviates inflammatory pain by regulating the p38 mitogen-activated protein kinase and nuclear factor-erythroid factor 2-related factor/heme oxygenase-1 pathways in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 5-Chloro-2-(trifluoromethoxy)benzoic Acid: Synthesis, Sourcing, and Application Strategy

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Molecule of Strategic Interest

5-Chloro-2-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid featuring a trifluoromethoxy (-OCF3) group. While not found in the catalogs of major chemical suppliers, its constituent functional groups make it a molecule of significant theoretical interest for drug discovery and materials science. The chloro- and trifluoromethoxy- substituents are prized in medicinal chemistry for their ability to modulate key pharmacological properties. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but offers superior metabolic stability, increased lipophilicity, and unique electronic properties that can enhance a compound's binding affinity and pharmacokinetic profile. This guide provides a comprehensive analysis of this compound, including a proposed synthesis route, quality control protocols, and a strategic sourcing plan for this non-commercially available yet valuable research intermediate.

Commercial Availability & Sourcing of Structural Analogs

A thorough search of major chemical vendor catalogs reveals that 5-Chloro-2-(trifluoromethoxy)benzoic acid is not a stock item. This indicates that researchers requiring this specific molecule must pursue either custom synthesis or utilize a structurally related, commercially available analog as a starting point or substitute. Understanding the available chemical space is the first step in any synthesis or screening campaign.

Below is a comparative table of the closest structural analogs that are commercially available. These compounds can serve as valuable starting materials for synthetic efforts or as control compounds in biological assays.

| Compound Name | CAS Number | Key Structural Difference | Representative Supplier(s) |

| 5-Chloro-2-(trifluoromethyl )benzoic acid | 654-98-8 | -CF3 group instead of -OCF3 | Matrix Scientific, Santa Cruz Biotechnology[1][2] |

| 2-Chloro-5-(trifluoromethyl )benzoic acid | 657-06-7 | Isomer with -CF3 group | Sigma-Aldrich |

| 2-Fluoro -5-(trifluoromethoxy)benzoic acid | 886497-85-4 | 2-Fluoro instead of 2-Chloro | Fisher Scientific[3] |

| 5-Chloro-2-hydroxy benzoic acid (5-Chlorosalicylic acid) | 321-14-2 | -OH group instead of -OCF3 | MedChemExpress[4] |

| 5-Chloro-2-fluoro benzoic acid | 394-30-9 | -F atom instead of -OCF3 | Ossila[5] |

Proposed Retrosynthetic Analysis and Synthesis Protocol

Given the absence of a published synthesis for the target molecule, a plausible and robust synthetic route can be designed based on well-established chemical transformations. The primary challenge lies in the introduction of the trifluoromethoxy group. A logical approach is the trifluoromethylation of a corresponding phenol precursor.

Retrosynthetic Analysis

The retrosynthesis diagram below outlines a logical path from the target molecule to readily available starting materials. The key disconnection is the trifluoromethoxy group, leading back to a salicylic acid derivative, which can be prepared from 4-chlorophenol.

Caption: Retrosynthetic pathway for 5-Chloro-2-(trifluoromethoxy)benzoic acid.

Proposed Forward Synthesis Protocol

This two-step protocol is designed for robustness and is based on standard, high-yielding organic chemistry reactions.

Step 1: Carboxylation of 4-Chlorophenol via Kolbe-Schmitt Reaction

The first step is the ortho-carboxylation of 4-chlorophenol to generate the key intermediate, 5-chlorosalicylic acid. This reaction proceeds via the formation of sodium phenoxide, which then reacts with carbon dioxide under pressure.

-

Rationale: The Kolbe-Schmitt reaction is a proven, industrial-scale method for producing salicylic acids from phenols[6]. The hydroxyl group directs the carboxylation to the ortho position, providing the required substitution pattern.

-

Methodology:

-

To a high-pressure stainless-steel autoclave, add 4-chlorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in a minimal amount of water to form a paste.

-

Heat the mixture under vacuum at 130-150 °C to remove all water, yielding dry sodium 4-chlorophenoxide.

-

Cool the vessel, then introduce carbon dioxide gas to a pressure of 100-125 atm.

-

Heat the vessel to 120-140 °C with vigorous stirring for 6-8 hours.

-

After cooling, vent the excess CO2 pressure. Dissolve the solid product in hot water.

-

Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of ~2. The product, 5-chlorosalicylic acid, will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum. The product can be recrystallized from ethanol/water if necessary.

-

Step 2: Trifluoromethylation of 5-Chlorosalicylic Acid

The second step involves the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. This is a more specialized transformation. A common method involves reaction with a trifluoromethyl source under specific conditions.

-

Rationale: Direct trifluoromethylation of phenols can be challenging. A reliable method involves the use of a trifluoromethylating agent such as the Langlois reagent (sodium triflinate, CF3SO2Na) or Ruppert-Prakash reagent (TMSCF3) in the presence of an oxidant. An alternative, more classical approach involves conversion to a xanthate followed by reaction with a fluorinating agent, though this is a multi-step process. For this guide, we propose a more direct, modern approach.

-

Methodology (Conceptual, based on modern trifluoromethylation methods):

-

Esterification (Protection): To a solution of 5-chlorosalicylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux for 4 hours. Cool, remove the solvent under reduced pressure, and perform an aqueous workup to isolate the methyl 5-chlorosalicylate. This protection step is crucial to prevent side reactions with the carboxylic acid.

-

Trifluoromethylation: In a nitrogen-purged flask, dissolve methyl 5-chlorosalicylate (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or acetonitrile).

-

Add a trifluoromethyl source, such as TMSCF3 (1.5 eq), and a suitable initiator/catalyst system (e.g., a fluoride source like TBAF or a copper catalyst). The exact conditions are highly substrate-dependent and would require empirical optimization.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction carefully (e.g., with aqueous NH4Cl) and perform a standard liquid-liquid extraction.

-

Purify the crude product (methyl 5-chloro-2-(trifluoromethoxy)benzoate) by column chromatography.

-

Saponification (Deprotection): Dissolve the purified ester in a mixture of THF/water and add an excess of lithium hydroxide (LiOH). Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

-

Acidify the reaction mixture with aqueous HCl to a pH of ~2 to precipitate the final product, 5-Chloro-2-(trifluoromethoxy)benzoic acid.

-

Filter, wash with cold water, and dry under vacuum.

-

Quality Control and Characterization Workflow

Once synthesized, the identity and purity of the final compound must be rigorously confirmed. This self-validating workflow ensures the material meets the standards required for subsequent research.

Caption: Workflow for quality control and characterization.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the aromatic proton substitution pattern. ¹⁹F NMR is essential to confirm the presence and chemical environment of the -OCF3 group, which should appear as a singlet.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight, and thus the elemental composition, of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the final product, typically reported as a percentage area. For drug development applications, a purity of >98% is often required.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-2-(trifluoromethoxy)benzoic acid is not available, a conservative approach to handling should be adopted based on the hazards of its structural analogs.

-

Primary Hazards: Based on data for related compounds like 2-Fluoro-5-(trifluoromethoxy)benzoic acid and various chlorobenzoic acids, the compound should be treated as a skin and eye irritant[3][7][8]. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion and Strategic Outlook

5-Chloro-2-(trifluoromethoxy)benzoic acid represents a potentially valuable but non-standard building block for advanced research. Its absence from commercial catalogs necessitates a proactive strategy involving either in-house synthesis or outsourcing to a custom synthesis provider. The proposed two-step synthesis from 4-chlorophenol provides a viable and scalable route to access this molecule. Rigorous analytical characterization is mandatory to ensure the quality of the synthesized material before its use in drug discovery or materials science applications. By understanding the synthetic challenges and implementing a robust quality control framework, researchers can confidently incorporate this and other novel intermediates into their development pipelines.

References

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Private Limited. [Link]

-

Phenol - Wikipedia. Wikipedia. [Link]

-

2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182. PubChem. [Link]

-

Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. [Link]

- Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-1-methyl-2-oxoethyl ester - Substance Details. EPA. [Link]

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ossila.com [ossila.com]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthetic Strategies for 5-Chloro-2-(trifluoromethoxy)benzoic Acid: An Application Note for Advanced Chemical Synthesis

Introduction

5-Chloro-2-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethoxy group ortho to a carboxylic acid and a chlorine atom in the meta position, imparts specific electronic and lipophilic properties that are often sought after in the design of bioactive molecules. The trifluoromethoxy group (OCF₃), in particular, is a valuable bioisostere for other functional groups, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics without a significant increase in steric bulk. This application note outlines two distinct and detailed synthetic routes for the preparation of this valuable building block, designed to provide researchers, scientists, and drug development professionals with a comprehensive guide for its synthesis. The presented protocols are grounded in established chemical principles and supported by relevant literature, offering insights into the rationale behind each synthetic step.

Route 1: Ortho-Lithiation of 1-Chloro-4-(trifluoromethoxy)benzene

This route commences with the commercially available and relatively inexpensive starting material, 1-chloro-4-(trifluoromethoxy)benzene. The key transformation is a directed ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings, followed by carboxylation.

Causality and Strategic Considerations

The trifluoromethoxy group is a moderately electron-withdrawing and ortho,para-directing group in electrophilic aromatic substitution. However, in the context of deprotonation via organolithium reagents, its ability to coordinate with the lithium cation can direct metalation to the ortho position. The chlorine atom at the 4-position further influences the acidity of the aromatic protons, making the proton at the 2-position the most likely to be abstracted by a strong base. This regioselectivity is crucial for the successful synthesis of the desired isomer.

Experimental Protocol

Step 1: Ortho-Lithiation and Carboxylation of 1-Chloro-4-(trifluoromethoxy)benzene

-

Materials:

-

1-Chloro-4-(trifluoromethoxy)benzene (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Dry ice (solid CO₂) (excess)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-4-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

-

In a separate flask, crush an excess of dry ice into a fine powder.

-

Carefully transfer the lithiated solution via cannula onto the crushed dry ice, ensuring vigorous stirring. A significant exotherm may be observed.

-

Allow the reaction mixture to warm to room temperature, and then quench with 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude 5-Chloro-2-(trifluoromethoxy)benzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.

-

Data Summary

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |

| 1-Chloro-4-(trifluoromethoxy)benzene | 1.0 | 196.55 | 1.97 g |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 4.4 mL |

| Dry Ice (CO₂) | Excess | 44.01 | ~20 g |

Note: Yields for this reaction are expected to be in the range of 60-80% based on analogous transformations.

Workflow Diagram

Caption: Synthetic pathway for Route 1.

Route 2: Trifluoromethoxylation of 5-Chlorosalicylic Acid Derivative

This alternative route begins with the readily available 5-chlorosalicylic acid. The strategy involves the conversion of the phenolic hydroxyl group into a trifluoromethoxy group. To avoid side reactions, the carboxylic acid is first protected as an ester.

Causality and Strategic Considerations

The direct trifluoromethoxylation of a phenol can be challenging. A common and effective method involves the use of a trifluoromethylating agent in the presence of a suitable base. Protecting the carboxylic acid as a methyl or ethyl ester prevents its deprotonation and potential interference with the trifluoromethoxylation reaction. The subsequent hydrolysis of the ester regenerates the target benzoic acid. This route offers an orthogonal approach to the ortho-lithiation strategy.

Experimental Protocol

Step 1: Esterification of 5-Chlorosalicylic Acid

-

Materials:

-

5-Chlorosalicylic acid (1.0 eq)

-

Methanol (solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

To a round-bottom flask, add 5-chlorosalicylic acid (1.0 eq) and methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give methyl 5-chloro-2-hydroxybenzoate.

-

Step 2: Trifluoromethoxylation of Methyl 5-Chloro-2-hydroxybenzoate

-

Materials:

-

Methyl 5-chloro-2-hydroxybenzoate (1.0 eq)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

A suitable trifluoromethoxylation reagent (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II) or other electrophilic CF₃O sources)

-

A suitable base (e.g., potassium carbonate or cesium carbonate)

-

Copper catalyst (e.g., CuI, in case of Ullmann-type coupling with a trifluoromethoxide source)

-

-

Procedure (Illustrative example using an electrophilic trifluoromethoxylating agent):

-

To a dry reaction vessel under an inert atmosphere, add methyl 5-chloro-2-hydroxybenzoate (1.0 eq), the trifluoromethoxylation reagent (1.2 eq), and a suitable base (1.5 eq) in an anhydrous solvent.

-

Stir the reaction at an elevated temperature (e.g., 60-100 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain methyl 5-chloro-2-(trifluoromethoxy)benzoate.

-

Step 3: Hydrolysis of Methyl 5-Chloro-2-(trifluoromethoxy)benzoate

-

Materials:

-

Methyl 5-chloro-2-(trifluoromethoxy)benzoate (1.0 eq)

-

Methanol/water or THF/water solvent mixture

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

-

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add LiOH or NaOH (2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with 1 M HCl to pH ~2, which should precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-2-(trifluoromethoxy)benzoic acid.

-

Data Summary

| Reagent (Step 1) | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |

| 5-Chlorosalicylic acid | 1.0 | 172.57 | 1.73 g |

| Methanol | Solvent | 32.04 | ~50 mL |

| Sulfuric Acid | Catalytic | 98.08 | ~0.1 mL |

| Reagent (Step 3) | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 5 mmol scale) |

| Methyl 5-chloro-2-(trifluoromethoxy)benzoate | 1.0 | 254.59 | 1.27 g |

| Lithium Hydroxide | 2.0 | 23.95 | 0.24 g |

Note: Yields for each step can vary depending on the specific reagents and conditions used, but overall yields for this multi-step sequence are generally moderate.

Workflow Diagram

Caption: Synthetic pathway for Route 2.

Conclusion

This application note has detailed two viable synthetic routes to 5-Chloro-2-(trifluoromethoxy)benzoic acid. Route 1 offers a more convergent approach, potentially leading to higher overall yields in a single key step, but relies on the use of pyrophoric organolithium reagents at low temperatures. Route 2 is a multi-step sequence that avoids cryogenic conditions but may have a lower overall yield. The choice of route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the cost and availability of reagents. Both routes provide a solid foundation for the synthesis of this important fluorinated building block for applications in drug discovery and materials science.

References

-

Directed Ortho Metalation: Snieckus, V. Directed Ortho Metalation. Tert-Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

Trifluoromethoxylation of Phenols: Besset, T.; Cahard, D.; Pannecoucke, X. Togni’s Reagents: A New Class of Electrophilic Trifluoromethoxylating and Trifluoromethylating Reagents. In Fluorine in Pharmaceutical and Medicinal Chemistry; John Wiley & Sons, Ltd, 2012; pp 221–244. [Link]

-

Ullmann Condensation: Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

-

Commercially Available Starting Materials

- 1-Chloro-4-(trifluoromethoxy)benzene (CAS 461-81-4) information available from suppliers such as Sigma-Aldrich, TCI, and others.

-

5-Chlorosalicylic acid (CAS 321-14-2) information available from suppliers such as Sigma-Aldrich, Alfa Aesar, and others.[1]

Sources

The Strategic Application of 5-Chloro-2-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. 5-Chloro-2-(trifluoromethoxy)benzoic acid emerges as a particularly valuable building block, offering a trifecta of functionalities: a reactive carboxylic acid handle for amide coupling, a metabolically robust trifluoromethoxy group, and a chlorine substituent for additional molecular interactions or synthetic diversification. This guide provides an in-depth exploration of the applications of 5-Chloro-2-(trifluoromethoxy)benzoic acid in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The trifluoromethoxy group is often employed to enhance metabolic stability, increase lipophilicity, and improve membrane permeability of drug candidates.[1] Compared to a methoxy group, the trifluoromethoxy substituent is more resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[2] This increased stability can lead to improved bioavailability and a longer half-life of the resulting drug molecule.[1] The high electronegativity of the fluorine atoms also influences the electronic properties of the aromatic ring, which can impact receptor binding affinity.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

While the applications of 5-Chloro-2-(trifluoromethoxy)benzoic acid are broad, a significant area of its utility lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.

The general structure of many kinase inhibitors involves a heterocyclic core that interacts with the ATP-binding site of the enzyme, appended with various substituents that confer selectivity and desirable pharmacokinetic properties. 5-Chloro-2-(trifluoromethoxy)benzoic acid is an ideal starting material for the synthesis of the amide-containing side chains of these inhibitors. The amide bond, formed from the carboxylic acid, provides a stable linkage and can participate in hydrogen bonding interactions within the target protein.

Physicochemical Properties of 5-Chloro-2-(trifluoromethoxy)benzoic Acid

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 959749-82-7 | J&K Scientific[3] |

| Molecular Formula | C₈H₄ClF₃O₃ | BLD Pharm[4] |

| Molecular Weight | 254.59 g/mol | BLD Pharm[4] |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol | General chemical knowledge |

Experimental Protocols: Amide Bond Formation

The conversion of the carboxylic acid of 5-Chloro-2-(trifluoromethoxy)benzoic acid to an amide is a pivotal step in its application. Below are two representative protocols for amide bond formation: a standard coupling reagent-mediated approach and an acyl chloride-mediated approach.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a common and efficient peptide coupling reagent.

Workflow for HATU-Mediated Amide Coupling

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated O-acylisourea intermediate occurs during this step.

-

Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Workflow for Acyl Chloride-Mediated Amide Coupling

Caption: Workflow for acyl chloride-mediated amide coupling.

Step-by-Step Methodology:

-

Acyl Chloride Formation: In a fume hood, suspend 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF. Heat the mixture to reflux until the solid dissolves and gas evolution ceases (typically 1-3 hours).

-

Solvent Removal: Carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

-

Amine Addition: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add a solution of the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography.

Trustworthiness and Self-Validation

The protocols described above are standard, well-established methods for amide bond formation.[2][5] The trustworthiness of these procedures is ensured by in-process controls. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the point of completion and to identify the formation of any significant byproducts. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the final product is mandatory to confirm its identity and purity.

Conclusion: An Indispensable Tool for the Medicinal Chemist

5-Chloro-2-(trifluoromethoxy)benzoic acid represents a powerful and versatile building block in the medicinal chemist's arsenal. Its unique combination of a reactive handle for amide synthesis and the beneficial properties conferred by the trifluoromethoxy and chloro substituents make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery and development programs.

References

-

J&K Scientific. 3-Mercaptobenzoic acid, 95% | 4869-59-4. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents.

-

ACS Publications. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182. [Link]

- Google P

-

J&K Scientific. 3-Mercaptobenzoic acid, 95% | 4869-59-4. [Link]

- Google Patents.

- Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

ACS Publications. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

-

PubMed Central. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

- Google P

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. [Link]

Sources